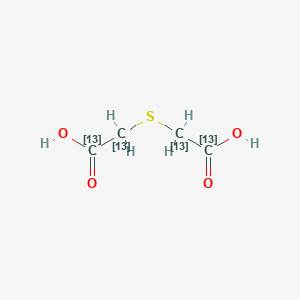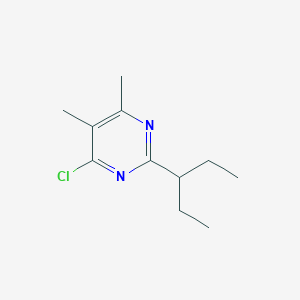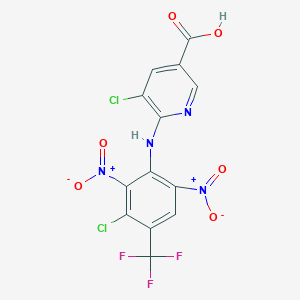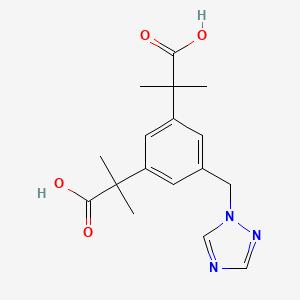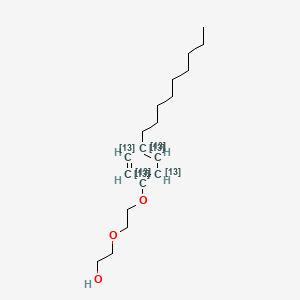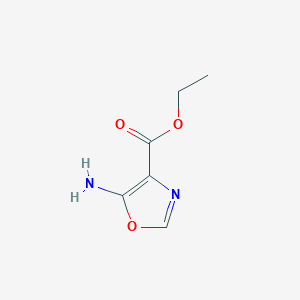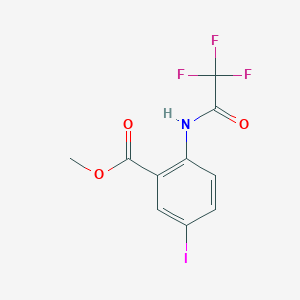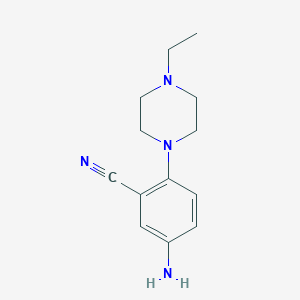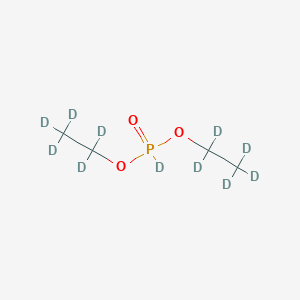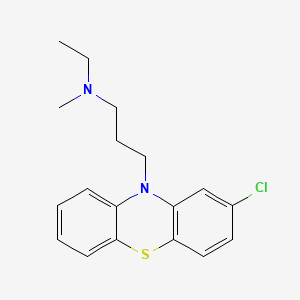
N-Desmethyl N-Ethyl Chlorpromazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. This compound is formed through the metabolic processes involving chlorpromazine and is known for its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Ethyl Chlorpromazine typically involves the demethylation of chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
化学反应分析
Types of Reactions
N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
科学研究应用
N-Desmethyl N-Ethyl Chlorpromazine has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenothiazine derivatives.
Biology: It is used in studies involving the metabolism and pharmacokinetics of chlorpromazine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
相似化合物的比较
N-Desmethyl N-Ethyl Chlorpromazine can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
N-Desmethyl Chlorpromazine: Another metabolite of chlorpromazine with similar pharmacological properties.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct pharmacological effects compared to other phenothiazine derivatives.
属性
CAS 编号 |
1622313-77-2 |
|---|---|
分子式 |
C18H21ClN2S |
分子量 |
332.9 g/mol |
IUPAC 名称 |
3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
InChI 键 |
MZEOTQWGSTYINM-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


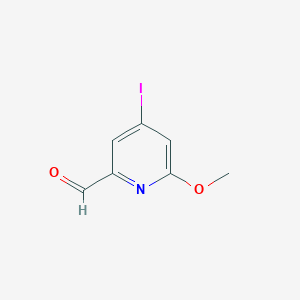
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
